molecular formula C19H16ClFN4OS B2766939 (2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 923691-77-4

(2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2766939
CAS No.: 923691-77-4
M. Wt: 402.87
InChI Key: MPRWGDQBOHWTDI-UHFFFAOYSA-N
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Description

This compound is a piperazinyl-methanone derivative featuring a 2-chloro-6-fluorophenyl group and a pyridazine ring substituted with a thiophen-2-yl moiety. Its molecular framework combines halogenated aromatic and heterocyclic components, which are common in pharmaceuticals targeting central nervous system (CNS) receptors or enzymes due to their ability to modulate lipophilicity, electronic properties, and steric interactions .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4OS/c20-13-3-1-4-14(21)18(13)19(26)25-10-8-24(9-11-25)17-7-6-15(22-23-17)16-5-2-12-27-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRWGDQBOHWTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. A possible route includes:

  • Formation of the Pyridazine Intermediate

    • Reacting 2-thiophenecarbonyl chloride with hydrazine to form 2-(thiophen-2-yl)hydrazinecarboxamide.

    • Cyclization with phosphorus oxychloride to obtain 6-(thiophen-2-yl)pyridazine.

  • Coupling with Piperazine

    • Reacting 6-(thiophen-2-yl)pyridazine with 1-(2-chloro-6-fluorophenyl)piperazine under suitable conditions, such as in the presence of a base like potassium carbonate, in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial-scale production of this compound would likely involve similar synthetic steps but optimized for higher yield and efficiency. This includes:

  • Using continuous flow reactors for precise temperature control.

  • Optimizing solvents and reagents for scalability.

  • Implementing purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound could undergo oxidation, particularly at the thiophene ring.

  • Reduction: : Selective reduction might alter specific functional groups without affecting the core structure.

  • Substitution: : Halogen atoms (chloro and fluoro) in the phenyl ring might undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate under acidic conditions.

  • Reduction: : Employing reducing agents such as lithium aluminium hydride (LiAlH4).

  • Substitution: : Utilizing bases like sodium hydride (NaH) or catalysts like palladium in cross-coupling reactions.

Major Products Formed

Reactions lead to derivatives of the original molecule with modified functional groups, potentially altering the biological activity or chemical properties.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis for creating complex molecules.

Biology

  • Investigated for its interaction with various biological targets, potentially affecting cellular pathways.

Medicine

  • Explored for its therapeutic potential in treating diseases, particularly where piperazine derivatives have shown efficacy.

Industry

  • Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound’s mechanism of action involves binding to specific receptors or enzymes, modulating their activity. For instance:

  • It may interact with neurotransmitter receptors in the central nervous system.

  • It could inhibit certain enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Core Scaffold Variations

Piperazinyl-methanone Derivatives The compound shares a piperazine-methanone backbone with analogs like 3-chloro-6-fluorobenzo[b]thiophen-2-yl 4-pyrimidin-2-ylpiperazinyl ketone (). However, the latter replaces the pyridazine-thiophene unit with a benzothiophene-pyrimidine system, introducing sulfur-mediated π-π stacking and altered metabolic stability due to the fused benzothiophene ring .

Aromatic Substituent Modifications

  • Halogenation Patterns: The 2-chloro-6-fluorophenyl group in the target compound contrasts with 4-fluorophenyl in derivatives like 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone (). The chloro-fluoro substitution at the ortho and para positions may enhance steric hindrance and electron-withdrawing effects, influencing receptor binding kinetics . Benzothiophene vs.

Pyridazine Ring Modifications

  • Substituent Effects: The 6-(thiophen-2-yl)pyridazine group in the target compound differs from 6-propoxy-pyridazine in (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone (). The thiophene’s aromaticity may enhance π-stacking interactions with target proteins, whereas the propoxy group introduces steric bulk and electron-donating effects, possibly reducing binding affinity . Pyridazinone Derivatives: Compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () replace the thiophene with a ketone oxygen, altering hydrogen-bonding capabilities and solubility .

Comparative Data Table

Compound Name Core Scaffold Aromatic Group Pyridazine Substituent Key Properties/Applications Reference
(2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone (Target) Piperazinyl-methanone 2-Chloro-6-fluorophenyl Thiophen-2-yl Hypothetical CNS targeting
3-Chloro-6-fluorobenzo[b]thiophen-2-yl 4-pyrimidin-2-ylpiperazinyl ketone Piperazinyl-methanone 3-Chloro-6-fluorobenzothiophene Pyrimidin-2-yl Enhanced π-stacking, metabolic stability
(2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone Piperazinyl-methanone 2-Chloro-6-fluorophenyl Propoxy Increased lipophilicity
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Piperazine-pyridazinone 2-Fluorophenyl Ketone oxygen Improved solubility, dopamine antagonism

Research Implications

  • Binding Affinity : The thiophene-pyridazine combination in the target compound may optimize interactions with serotonin or dopamine receptors, as seen in structurally related antipsychotics .
  • Metabolic Stability: Halogenation at the phenyl ring (Cl, F) likely reduces oxidative metabolism compared to non-halogenated analogs, extending half-life .
  • Synthetic Accessibility : The synthesis route for the target compound may parallel methods in , involving nucleophilic substitution on pyridazine followed by piperazine coupling .

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClFN3OC_{17}H_{16}ClFN_3O, and it features a complex structure that includes a chlorinated phenyl group, a pyridazine moiety, and a piperazine ring. This structural diversity contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator within various biochemical pathways, although detailed mechanisms require further elucidation through experimental studies.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with piperazine and pyridazine groups have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for related compounds .

Inhibition of Monoamine Oxidase (MAO)

Studies have demonstrated that related compounds can inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. For example, certain derivatives showed selective inhibition of MAO-B with IC50 values as low as 0.013 µM . This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that many active derivatives exhibit low toxicity, indicating a favorable safety profile for further development . For example, certain derivatives did not induce significant cell death at concentrations up to 100 µM.

Case Studies and Experimental Findings

  • Study on Anti-Tubercular Activity :
    • A series of substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis.
    • The most active compounds exhibited IC90 values ranging from 3.73 to 4.00 µM, demonstrating significant potential for anti-tubercular applications .
  • Monoamine Oxidase Inhibition :
    • Derivatives containing the piperazine moiety were evaluated for MAO-A and MAO-B inhibition.
    • Compounds showed reversible inhibition with selectivity indices favoring MAO-B, positioning them as lead candidates for neurodegenerative disease treatment .

Data Summary

Compound NameActivity TypeIC50/IC90 ValuesReference
Compound AAnti-TubercularIC90: 3.73 - 4.00 µM
Compound BMAO-B InhibitionIC50: 0.013 µM
Compound CCytotoxicityNon-toxic at <100 µM

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